Adonifoline

Vue d'ensemble

Description

Adonifoline is a naturally occurring alkaloid that is found in several species of plants, including the Adonidia merrillii, a species of palm tree found in the Philippines. It has recently been studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been studied for its potential use in laboratory experiments, as it is a relatively stable compound that can be easily synthesized in the laboratory.

Applications De Recherche Scientifique

Évaluation de l'hépatotoxicité

L'adonifoline a été utilisée dans l'évaluation de l'hépatotoxicité des médicaments à base de plantes. Elle sert de référence standard pour la détection des alcaloïdes pyrrolizidiniques (AP) dans Senecionis Scandentis Herb, qui est connu pour ses effets hépatotoxiques potentiels. Cette application est cruciale pour garantir la sécurité et l'utilisation appropriée des médicaments à base de plantes .

Profilage de la toxicité comparative

Dans des études comparant la toxicité de différentes espèces au sein du même genre, l'this compound est utilisée comme marqueur pour différencier les espèces ayant une morphologie similaire mais des niveaux de toxicité variables. Ceci est particulièrement important dans l'étude des espèces de Senecio, où l'this compound sert de marqueur spécifique pour S. scandens .

Métabolomique

L'this compound joue un rôle important dans les études métabolomiques, en particulier dans la différenciation de deux herbes de Senecio. Elle aide à établir les profils métaboliques de ces herbes, ce qui est essentiel pour comprendre leurs différentes propriétés toxicologiques .

Pharmacocinétique

Le composé est également essentiel dans les études pharmacocinétiques pour déterminer le comportement in vivo des AP. Comprendre la pharmacocinétique de l'this compound et de ses métabolites est essentiel pour évaluer les risques associés à la consommation de plantes contenant des AP .

Authentification des médicaments à base de plantes

L'this compound est utilisée comme marqueur chimique dans le processus d'authentification des médicaments à base de plantes. Cela garantit la bonne identification des herbes, ce qui est une étape cruciale pour prévenir l'utilisation de substituts potentiellement toxiques .

Élucidation du mécanisme de toxicité

La recherche impliquant l'this compound contribue à élucider les mécanismes de la toxicité induite par les AP. En étudiant son interaction avec l'ADN ou les protéines, les scientifiques peuvent mieux comprendre les effets génotoxiques et hépatotoxiques des AP .

Profilage de sécurité des préparations à base de plantes

Le rôle de l'this compound s'étend au profilage de sécurité des préparations et des thés à base de plantes. Sa présence et sa concentration peuvent indiquer le risque potentiel d'hépatotoxicité, guidant les pratiques de consommation plus sûres .

Développement de méthodes analytiques

Enfin, l'this compound est un outil essentiel pour le développement de nouvelles méthodes analytiques pour la détection et la quantification des AP dans diverses matrices. Ceci est essentiel à la fois pour la recherche et la réglementation afin de garantir la sécurité de la santé publique .

Safety and Hazards

Mécanisme D'action

Target of Action

Adonifoline, a pyrrolizidine alkaloid (PA), primarily targets the liver . PAs are known to be hepatotoxic, meaning they can cause damage to the liver . The liver is a vital organ that plays a key role in metabolism, detoxification, and other essential physiological processes.

Mode of Action

This compound interacts with its targets by undergoing metabolic activation in the liver . This process leads to the formation of toxic metabolites, which can bind to DNA or proteins, causing cellular damage

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Upon administration, this compound is quickly absorbed and metabolized to form various metabolites . It has been observed that this compound has a lower bioavailability compared to other PAs

Result of Action

The primary result of this compound’s action is hepatotoxicity, or liver damage . This is due to the formation of toxic metabolites during the metabolism of this compound, which can bind to DNA or proteins, leading to cellular damage . The extent of this damage can vary depending on the dose and duration of exposure.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as the route of administration, the presence of other substances, and individual physiological differences can all impact how this compound is metabolized and its subsequent effects . .

Analyse Biochimique

Biochemical Properties

Adonifoline plays a significant role in biochemical reactions, particularly in the liver. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are responsible for its metabolic activation. The compound undergoes bioactivation to form reactive metabolites that can bind to cellular macromolecules, leading to hepatotoxicity . Additionally, this compound interacts with glutathione, a critical antioxidant, leading to the formation of glutathione conjugates . These interactions highlight the compound’s potential to cause oxidative stress and cellular damage.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In hepatocytes, this compound induces cytotoxicity by disrupting cellular metabolism and causing oxidative stress . The compound affects cell signaling pathways, including the activation of stress-activated protein kinases and the inhibition of cell survival pathways . This compound also influences gene expression by upregulating genes involved in oxidative stress response and downregulating genes associated with cell survival . These cellular effects contribute to the compound’s hepatotoxic properties.

Molecular Mechanism

The molecular mechanism of this compound involves its bioactivation by cytochrome P450 enzymes to form reactive metabolites . These metabolites can covalently bind to cellular proteins, DNA, and other macromolecules, leading to cellular damage and apoptosis . This compound also inhibits the activity of key enzymes involved in cellular detoxification, such as glutathione S-transferase . This inhibition further exacerbates oxidative stress and cellular damage. Additionally, this compound can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors and the activation of apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. This compound is relatively stable under physiological conditions, but its reactive metabolites can accumulate over time, leading to sustained cellular damage . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent oxidative stress, mitochondrial dysfunction, and apoptosis . These temporal effects highlight the importance of monitoring this compound’s stability and degradation in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild oxidative stress and cellular damage . At higher doses, the compound’s hepatotoxic effects become more pronounced, leading to severe liver damage and apoptosis . Threshold effects have been observed, where a specific dosage level triggers a significant increase in toxicity. Additionally, high doses of this compound can cause systemic toxicity, affecting other organs and tissues . These dosage effects underscore the importance of determining safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily in the liver. The compound undergoes phase I and phase II metabolic processes, including oxidation, reduction, and conjugation reactions . Cytochrome P450 enzymes play a crucial role in the bioactivation of this compound, leading to the formation of reactive metabolites . These metabolites can undergo further conjugation with glutathione, glucuronic acid, or sulfate, facilitating their excretion from the body . The metabolic pathways of this compound highlight its potential to cause oxidative stress and cellular damage through the formation of reactive intermediates.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, this compound can bind to cellular proteins and macromolecules, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by its lipophilicity and binding affinity to cellular components . These transport and distribution mechanisms play a crucial role in determining the compound’s cellular effects and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This compound’s localization to the mitochondria is particularly significant, as it can induce mitochondrial dysfunction and oxidative stress . Additionally, the compound’s interaction with nuclear proteins can affect gene expression and cellular signaling pathways . The subcellular localization of this compound highlights its potential to cause cellular damage through multiple mechanisms.

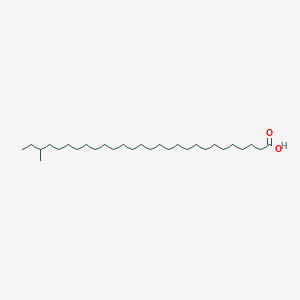

Propriétés

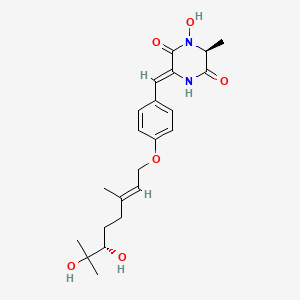

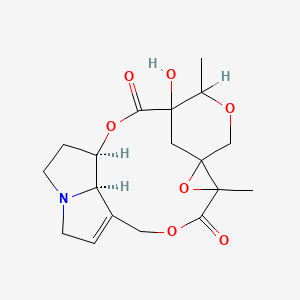

IUPAC Name |

(1R,20R)-4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO7/c1-10-18(22)8-17(9-24-10)16(2,26-17)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3/t10?,12-,13-,16?,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOFCWPLRKBPJD-AQYQBICXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5C4C(CC5)OC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5[C@H]4[C@@H](CC5)OC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

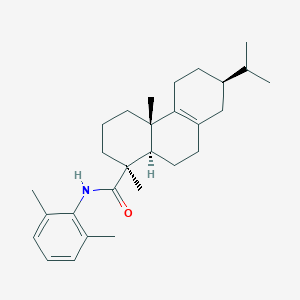

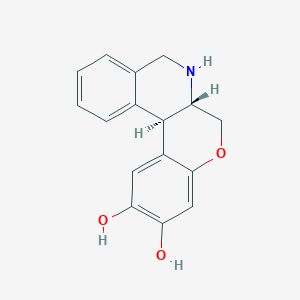

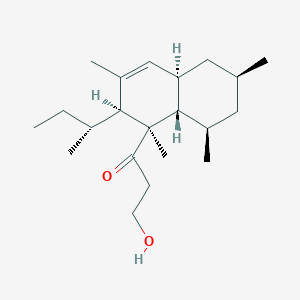

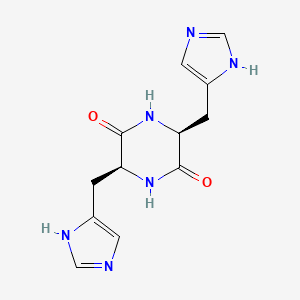

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1255987.png)